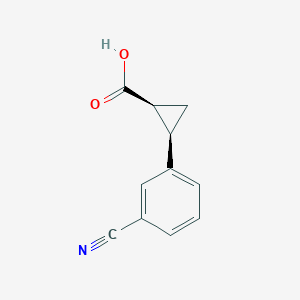

(1S,2R)-2-(3-cyanophenyl)cyclopropane-1-carboxylic acid

Beschreibung

(1S,2R)-2-(3-cyanophenyl)cyclopropane-1-carboxylic acid is a chiral cyclopropane derivative with a cyanophenyl group attached to the cyclopropane ring

Eigenschaften

Molekularformel |

C11H9NO2 |

|---|---|

Molekulargewicht |

187.19 g/mol |

IUPAC-Name |

(1S,2R)-2-(3-cyanophenyl)cyclopropane-1-carboxylic acid |

InChI |

InChI=1S/C11H9NO2/c12-6-7-2-1-3-8(4-7)9-5-10(9)11(13)14/h1-4,9-10H,5H2,(H,13,14)/t9-,10-/m0/s1 |

InChI-Schlüssel |

JEPNFLRZCVLACW-UWVGGRQHSA-N |

Isomerische SMILES |

C1[C@H]([C@H]1C(=O)O)C2=CC=CC(=C2)C#N |

Kanonische SMILES |

C1C(C1C(=O)O)C2=CC=CC(=C2)C#N |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Eine gängige Methode zur Synthese von Cyclopropanderivaten umfasst die Reaktion von Carbenen mit Alkenen. Für (1S,2R)-2-(3-Cyanophenyl)cyclopropan-1-carbonsäure könnte ein typischer Syntheseweg die Verwendung einer Carbenvorstufe wie Diazoverbindungen oder Carbenoide beinhalten. Die Reaktionsbedingungen umfassen häufig das Vorhandensein eines Metallkatalysators wie Rhodium oder Kupfer, um die Bildung des Cyclopropanrings zu erleichtern .

Industrielle Produktionsverfahren

Die industrielle Produktion von Cyclopropanderivaten kann großtechnische Reaktionen umfassen, die ähnliche Verfahren wie in der Laborsynthese verwenden, aber für höhere Ausbeuten und Effizienz optimiert sind. Dies kann kontinuierliche Strömungsreaktoren und fortschrittliche Reinigungsverfahren umfassen, um die gewünschte enantiomere Reinheit und Produktqualität sicherzustellen.

Analyse Chemischer Reaktionen

Arten von Reaktionen

(1S,2R)-2-(3-Cyanophenyl)cyclopropan-1-carbonsäure kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Die Verbindung kann oxidiert werden, um zusätzliche funktionelle Gruppen einzuführen oder bestehende zu modifizieren.

Reduktion: Reduktionsreaktionen können verwendet werden, um die Cyanophenylgruppe in andere funktionelle Gruppen umzuwandeln.

Substitution: Die Verbindung kann an Substitutionsreaktionen teilnehmen, bei denen die Cyanophenylgruppe oder andere Teile des Moleküls durch andere Gruppen ersetzt werden.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel umfassen Kaliumpermanganat (KMnO₄) und Chromtrioxid (CrO₃).

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid (LiAlH₄) oder Wasserstoffgas (H₂) in Gegenwart eines Palladiumkatalysators werden häufig verwendet.

Substitution: Reagenzien wie Halogene (z. B. Brom, Chlor) und Nucleophile (z. B. Amine, Alkohole) werden üblicherweise eingesetzt.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den jeweiligen Bedingungen und Reagenzien ab. Beispielsweise kann die Oxidation zu Carbonsäuren oder Ketonen führen, während die Reduktion zu Aminen oder Alkoholen führen kann.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Der Wirkmechanismus von (1S,2R)-2-(3-Cyanophenyl)cyclopropan-1-carbonsäure umfasst seine Wechselwirkung mit bestimmten molekularen Zielstrukturen, wie z. B. Enzymen oder Rezeptoren. Die einzigartige Struktur der Verbindung ermöglicht es ihr, in die aktiven Zentren von Enzymen zu passen oder an Rezeptoren zu binden und so deren Aktivität zu modulieren. Dies kann zu verschiedenen biologischen Wirkungen führen, abhängig vom Ziel und dem Kontext der Wechselwirkung.

Wirkmechanismus

The mechanism of action of (1S,2R)-2-(3-cyanophenyl)cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to fit into active sites of enzymes or bind to receptors, thereby modulating their activity. This can lead to various biological effects, depending on the target and the context of the interaction .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Cyclopropancarbonsäure: Ein einfacheres Cyclopropanderivat ohne die Cyanophenylgruppe.

Spirocyclopropane: Verbindungen, bei denen der Cyclopropanring mit anderen Ringsystemen verschmolzen ist, oft mit unterschiedlichen biologischen Aktivitäten.

Einzigartigkeit

(1S,2R)-2-(3-Cyanophenyl)cyclopropan-1-carbonsäure ist aufgrund ihrer chiralen Natur und des Vorhandenseins der Cyanophenylgruppe einzigartig, die eine spezifische Reaktivität und biologische Aktivität verleihen kann, die in einfacheren Cyclopropanderivaten oder anderen Spiroverbindungen nicht zu beobachten ist.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.